molecular formula C8H9N3 B2821788 Imidazo[1,2-A]pyridin-8-ylmethanamine CAS No. 933721-91-6

Imidazo[1,2-A]pyridin-8-ylmethanamine

Cat. No.: B2821788
CAS No.: 933721-91-6
M. Wt: 147.181
InChI Key: LJBHHZIHWRUOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-A]pyridin-8-ylmethanamine is a heterocyclic compound with the molecular formula C8H9N3. It is part of the imidazo[1,2-a]pyridine family, known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridin-8-ylmethanamine is a complex compound with potential applications in medicinal chemistry . They have been explored as covalent inhibitors, potentially targeting proteins like KRAS G12C , a known oncogene involved in various cancers.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, often leading to irreversible inhibition. This can result in prolonged pharmacological effects even after the drug has been cleared from the body.

Biochemical Pathways

Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it’s plausible that they could affect pathways involving their target proteins. For instance, if KRAS G12C is a target, the compound could impact the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (14718 ) falls within the range generally favorable for oral bioavailability

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with anticancer activity . If the compound acts as a covalent inhibitor of a protein like KRAS G12C , it could potentially inhibit the proliferation of cancer cells harboring this mutation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-8-ylmethanamine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which combines 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and versatile approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign synthetic strategies is also emphasized to minimize ecological impact .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyridin-8-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBHHZIHWRUOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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